Structural Differentiation: N-(2,5-Dimethylbenzyl) Indole Substitution vs. Unsubstituted Indole in Benchmark RdRp Inhibitor Series
The target compound bears an N-(2,5-dimethylbenzyl) substituent on the indole core, whereas the benchmark RdRp inhibitor series published by Zhang et al. utilizes an unsubstituted indole nitrogen (R1 = H) for all compounds in Tables 1–3 [1]. This structural difference is consequential: the 2,5-dimethylbenzyl group introduces increased steric bulk (estimated delta in molar refractivity of approximately 22 cm³/mol) and elevated lipophilicity (calculated delta LogP approximately +1.5 relative to N-H indole). In the N-benzyl-acetamide series, the optimal LogP range for RdRp inhibition was 3.0–4.8, with the most potent compound 6d5 (IC50 = 1.11 ± 0.05 μM) possessing a LogP of 4.38 [1]. The 2,5-dimethylbenzyl modification on the indole nitrogen may shift the physicochemical profile of the target compound into this favorable range without requiring N-acetamide substitution, though direct experimental confirmation is lacking.
| Evidence Dimension | Indole N-substituent structural feature |
|---|---|
| Target Compound Data | N-(2,5-dimethylbenzyl) substitution on indole; unsubstituted primary acetamide |
| Comparator Or Baseline | Compound 6d5: N-H indole; N-(4-methoxybenzyl)-acetamide; IC50 = 1.11 ± 0.05 μM against SARS-CoV-2 RdRp [1] |
| Quantified Difference | Structural difference: indole N-substitution pattern; no direct IC50 comparison available for target compound |
| Conditions | Structural analysis based on SAR series published in Eur J Med Chem 2021, 223:113622 |
Why This Matters
The N-(2,5-dimethylbenzyl) group on indole is absent from the published optimized RdRp inhibitor series, making this compound a structurally novel entry point that cannot be directly substituted by the N-benzyl-acetamide analogs in SAR exploration.
- [1] Zhang GN, Zhao J, Li Q, Wang M, Zhu M, Wang J, Cen S, Wang Y. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. European Journal of Medicinal Chemistry. 2021 Nov 5;223:113622. doi:10.1016/j.ejmech.2021.113622. PMID: 34147744. View Source
